molecular formula C14H19ClN4O3 B1211868 Trimethoprim hydrochloride CAS No. 60834-30-2

Trimethoprim hydrochloride

Cat. No.: B1211868
CAS No.: 60834-30-2
M. Wt: 326.78 g/mol
InChI Key: YLCCEQZHUHUYPA-UHFFFAOYSA-N
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Description

Trimethoprim hydrochloride is a synthetic antibacterial agent primarily used to treat urinary tract infections. It is a derivative of trimethoprim, which is an antifolate antibiotic that inhibits bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid. This inhibition prevents the formation of bacterial DNA and RNA, leading to bacterial cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethoprim hydrochloride involves a multi-step process. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with aniline propionitrile, followed by cyclization with guanidine compounds. The reaction is typically carried out in an inert solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound often follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize by-products. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Trimethoprim hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Trimethoprim hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Trimethoprim hydrochloride exerts its antibacterial effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is crucial for the conversion of dihydrofolic acid to tetrahydrofolic acid, a precursor for the synthesis of nucleic acids. By blocking this pathway, this compound prevents the synthesis of bacterial DNA and RNA, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethoprim hydrochloride is unique in its high specificity for bacterial dihydrofolate reductase, making it highly effective against bacterial infections with minimal effects on human cells.

Biological Activity

Trimethoprim hydrochloride is a synthetic antibiotic primarily used for treating bacterial infections, particularly urinary tract infections (UTIs). Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway, which is critical for bacterial nucleic acid and protein synthesis. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Trimethoprim acts as a reversible inhibitor of dihydrofolate reductase. By binding to this enzyme, it prevents the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), which is necessary for the synthesis of nucleic acids. This inhibition is crucial for bacterial growth and replication since THF is a precursor for thymidine and purines . Importantly, trimethoprim exhibits a significantly higher affinity for bacterial DHFR compared to its mammalian counterpart—approximately 60,000 times greater —which allows for selective targeting of bacterial cells without affecting human cells .

Biological Activity

Trimethoprim demonstrates a broad spectrum of activity against various gram-negative bacteria, including Escherichia coli , Klebsiella pneumoniae , and Proteus mirabilis . It is often combined with sulfamethoxazole (TMP-SMX), which inhibits an earlier step in folate synthesis, resulting in a synergistic effect that enhances its bactericidal activity .

Table 1: Spectrum of Activity Against Common Bacterial Pathogens

Bacterial SpeciesSensitivity to Trimethoprim
Escherichia coliSensitive
Klebsiella pneumoniaeSensitive
Proteus mirabilisSensitive
Staphylococcus aureusVariable
Enterococcus faecalisResistant

Pharmacokinetics

Trimethoprim is well-absorbed orally, achieving peak serum concentrations within 2-4 hours after administration. The steady-state concentration is typically reached after approximately three days of repeated dosing. The average peak concentration in serum is about 1 µg/mL . It has a half-life of around 8-10 hours , allowing for twice-daily dosing in most cases.

Case Studies

Several case studies highlight both the efficacy and potential adverse effects associated with trimethoprim use:

  • Toxic Epidermal Necrolysis (TEN): A case reported in a 62-year-old woman indicated that trimethoprim-sulfamethoxazole could lead to TEN, a severe skin reaction. Early diagnosis and aggressive treatment were crucial for recovery .
  • Rhabdomyolysis: An 18-year-old female developed rhabdomyolysis after treatment with TMP-SMX for UTI. This case emphasizes the importance of monitoring for muscle-related side effects during trimethoprim therapy .
  • Efficacy Comparison: In a study comparing ciprofloxacin with trimethoprim-sulfamethoxazole for UTI treatment, both showed similar efficacy rates (91%). However, ciprofloxacin was associated with fewer adverse reactions (17% vs. 32%) .

Research Findings

Recent studies have explored various aspects of trimethoprim's biological activity:

  • A study utilizing FT-IR spectroscopy and GC-MS found that trimethoprim's effects on nucleotide levels vary with pH, indicating that environmental conditions can influence its pharmacological activity .
  • Molecular docking studies have identified new analogs of trimethoprim with enhanced binding affinity to DHFR compared to the parent compound, suggesting potential avenues for developing more effective antibiotics .

Table 2: IC50 Values of Trimethoprim and Its Analogs

CompoundIC50 Value (µM)
Trimethoprim55.26
Analog 121.78
Analog 20.99
Analog 30.72

Properties

CAS No.

60834-30-2

Molecular Formula

C14H19ClN4O3

Molecular Weight

326.78 g/mol

IUPAC Name

5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride

InChI

InChI=1S/C14H18N4O3.ClH/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;/h5-7H,4H2,1-3H3,(H4,15,16,17,18);1H

InChI Key

YLCCEQZHUHUYPA-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.Cl

Key on ui other cas no.

60834-30-2

Origin of Product

United States

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